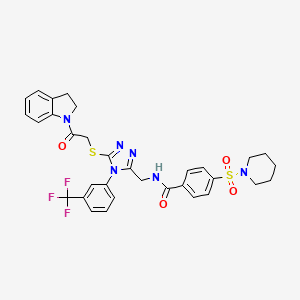

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group, a thioether-linked indolin-1-yl-2-oxoethyl moiety, and a 4-(piperidin-1-ylsulfonyl)benzamide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may contribute to hydrogen bonding and target binding affinity.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F3N6O4S2/c33-32(34,35)24-8-6-9-25(19-24)41-28(37-38-31(41)46-21-29(42)40-18-15-22-7-2-3-10-27(22)40)20-36-30(43)23-11-13-26(14-12-23)47(44,45)39-16-4-1-5-17-39/h2-3,6-14,19H,1,4-5,15-18,20-21H2,(H,36,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHOXRKFWOKIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)N5CCC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F3N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features several pharmacophoric elements:

- Indole moiety : Known for its diverse biological activities.

- Triazole ring : Associated with antimicrobial and anticancer properties.

- Piperidine sulfonamide group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of 632.75 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against resistant strains of bacteria such as MRSA .

- Anticancer Properties : Studies suggest that compounds with indole and triazole structures can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

- COX Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. This suggests potential anti-inflammatory applications .

Antimicrobial Studies

A study on related compounds highlighted the significance of the trifluoromethyl group in enhancing antimicrobial efficacy. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against various bacterial strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of human cancer cell lines. One study reported that modifications to the indole moiety significantly increased cytotoxicity against breast cancer cells, indicating structure-activity relationships that merit further investigation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Indolin Derivatives | Indole core | Antimicrobial properties | Varies in substitution patterns |

| Triazole Derivatives | Triazole ring | Anticancer activity | Different substituents affect potency |

| Piperidine Sulfonamides | Piperidine group | Anti-inflammatory effects | Enhances solubility and bioavailability |

The unique combination of structural features in N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide may provide enhanced biological efficacy compared to its analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating the following characteristics:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.0 | Induces apoptosis via modulation of EGFR and p53 pathways |

| K562 (Leukemia) | 10.0 | Dose-dependent growth arrest in G2/M phase |

| MCF-7 (Breast) | 6.5 | Inhibition of cell proliferation through apoptosis |

These findings highlight its potential as an effective therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens. In vitro studies have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest its utility in developing new antimicrobial therapies, particularly against resistant strains.

Case Study on Anticancer Efficacy

A study evaluated the efficacy of the compound against human cancer cell lines (A549 and K562). The results indicated that it effectively inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Case Study on Antimicrobial Properties

Research conducted on the antimicrobial activity revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide (): Shares a triazole-thioether scaffold but replaces the indole with a phthalazinone group. This substitution may alter kinase or interleukin-15 binding compared to the target compound.

- N-methylfulleropyrrolidine derivatives (): While lacking a triazole core, these compounds highlight how sulfonamide and aromatic substituents influence electrochemical properties. The target compound’s piperidin-1-ylsulfonyl group likely enhances solubility relative to fullerene-based analogues.

- Veronicoside and catalposide (): These glycosides share sulfonamide-like polar groups but lack the triazole-indole framework, underscoring the target compound’s unique balance of rigidity and hydrophilicity.

Substituent Effects on Activity

- Trifluoromethyl vs. Nitro Groups : demonstrates that nitro substitutions on aryl rings enhance antimycobacterial activity. The target compound’s 3-(trifluoromethyl)phenyl group may similarly improve binding to hydrophobic pockets in proteins, though its electron-withdrawing nature could reduce nucleophilic reactivity compared to nitro groups .

- Sulfonamide Variations : Compounds like N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide () show that sulfonamide positioning impacts target selectivity. The target compound’s piperidin-1-ylsulfonyl group may confer greater membrane permeability than bulkier substituents .

Computational Similarity Assessment

- Tanimoto Coefficient Analysis : Using methods described in and , the target compound’s similarity to kinase inhibitors (e.g., gefitinib) could be quantified via molecular fingerprints. For example, a Tanimoto score >0.7 would suggest shared pharmacophoric features, such as aromatic stacking or hydrogen-bond acceptors .

- Activity Cliffs: As noted in , minor structural changes (e.g., replacing trifluoromethyl with methyl) might create “activity cliffs,” drastically altering biological response despite high similarity .

Table 1: Key Property Comparison

*Estimated using fragment-based methods.

Table 2: Substituent Impact on Activity

Q & A

Q. What are the critical synthetic steps and characterization methods for this compound?

The synthesis involves:

- Indole derivative formation : Starting with indole or indoline precursors, followed by functionalization of the 2-oxoethylthio group .

- Triazole ring construction : Cyclization reactions (e.g., Huisgen cycloaddition) to form the 1,2,4-triazole core .

- Coupling reactions : Linking the triazole-indole intermediate with the piperidinylsulfonyl benzamide moiety via nucleophilic substitution or amide bond formation . Characterization:

- 1H/13C NMR for functional group confirmation.

- HRMS for molecular weight validation.

- HPLC for purity assessment (>95%) .

Q. Which analytical techniques are essential for structural confirmation?

- Multinuclear NMR spectroscopy : Assigns proton and carbon environments (e.g., indoline NH, triazole CH, sulfonyl groups) .

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion) .

Q. What preliminary biological activities have been reported?

- Anticancer activity : IC₅₀ values in the low micromolar range (e.g., 2.1–5.3 µM) against solid tumor cell lines (e.g., MCF-7, A549) via MTT assays .

- Antimicrobial potential : Moderate inhibition (MIC = 8–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .

Q. How do functional groups influence bioactivity?

- Triazole ring : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .

- Piperidinylsulfonyl group : Improves solubility and membrane permeability .

- Trifluoromethylphenyl substituent : Increases metabolic stability via electron-withdrawing effects .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

- Assay standardization : Control variables (cell passage number, serum concentration) to minimize variability .

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm target binding affinity if cellular assays show inconsistency .

- Stability profiling : Perform LC-MS stability studies in assay buffers to rule out compound degradation .

Q. What strategies optimize synthetic yield and purity?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during coupling steps .

- Catalyst screening : Test Pd/C vs. CuI for triazole cyclization efficiency .

- Design of Experiments (DoE) : Systematically vary temperature (60–100°C) and reaction time (12–48 hrs) to maximize yield .

Q. How to identify biological targets for mechanism-of-action studies?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .

- Molecular docking : Screen against kinase libraries (e.g., PDB) to prioritize targets like EGFR or CDK2 .

Q. What methodologies address solubility limitations in in vivo studies?

- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

- Prodrug design : Synthesize phosphate or ester derivatives to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Q. How to design structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methoxy) .

- Bioassay panels : Test analogs in kinase inhibition (ADP-Glo assay) and cytotoxicity (Annexin V/PI staining) .

- Computational modeling : Perform QSAR analysis using descriptors like logP and polar surface area .

Q. What protocols validate enzyme inhibition mechanisms?

- Kinetic assays : Measure Km and Vmax shifts in target enzymes (e.g., COX-2) via spectrophotometry .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by thermal stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.